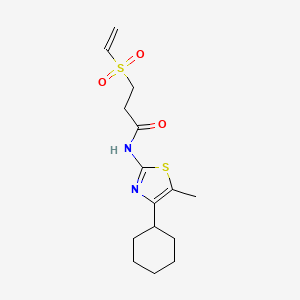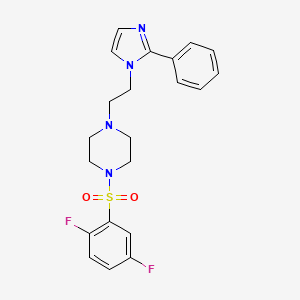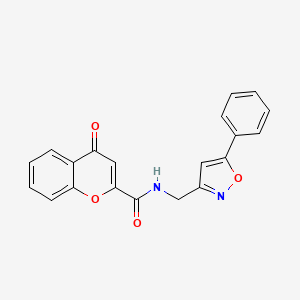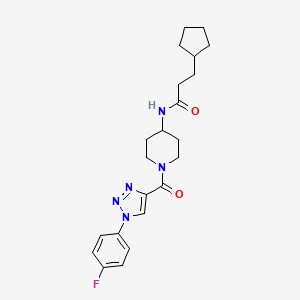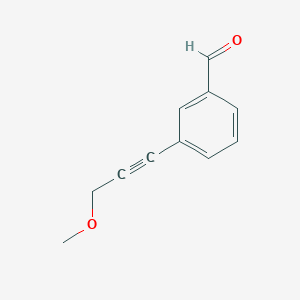
3-(3-Methoxyprop-1-ynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyprop-1-ynyl)benzaldehyde is a chemical compound with the CAS Number: 2098116-90-4 . It has a molecular weight of 174.2 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde . The InChI code for this compound is 1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The country of origin for this compound is UA .Aplicaciones Científicas De Investigación
Vibrational Spectral Studies and NLO Properties of Substituted Benzaldehydes
B. Yadav, Sharma, & Kumar (2018) conducted a comparative analysis of molecular structure and vibrational spectral studies on substituted benzaldehydes. Their research underscores the significance of benzaldehyde in various industries, including manufacturing dyes, perfumes, flavorings, and in health and agriculture sectors. The study offers a deep dive into the spectral and molecular dynamics of substituted benzaldehydes, indicating the broad application of these compounds in scientific research.
Synthesis and Structure of Substituted Benzaldehydes
The work of Yong-jian (2010) provides insights into the synthesis and crystal structure of novel compounds derived from benzaldehyde. The study discusses the characteristics and structural details of these compounds, emphasizing the role of benzaldehyde derivatives in synthetic chemistry and material science.
Tunable Synthesis of Derivatives via Cascade Reactions
He et al. (2013) developed an efficient method for the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins via tunable cascade reactions. Their research demonstrates the versatility of benzaldehyde derivatives in facilitating novel synthetic routes and chemical transformations, highlighting the compound's utility in organic synthesis and chemical engineering.
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
3-(3-methoxyprop-1-ynyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYFEXYADEYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
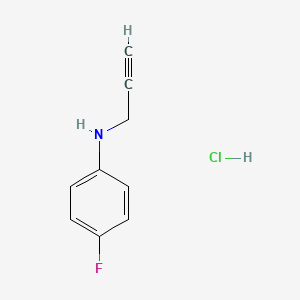
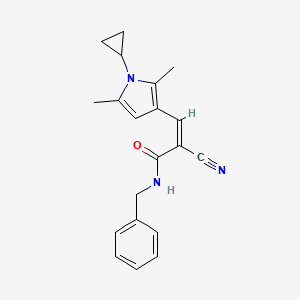
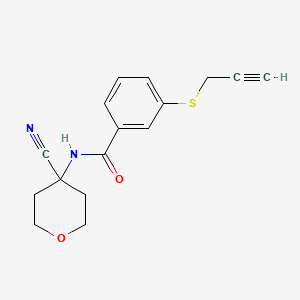
![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)
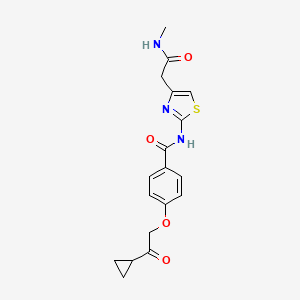
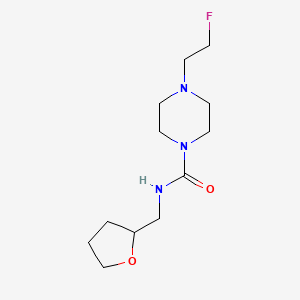
![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)
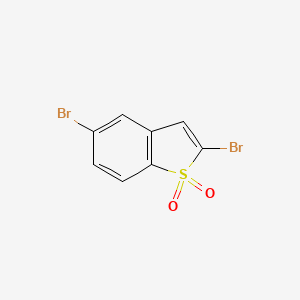
![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)
